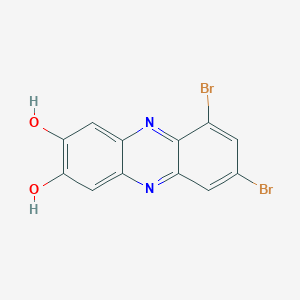
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological and chemical properties. This particular compound is characterized by the presence of bromine atoms at positions 6 and 8, and a dihydrophenazine core with a dione functional group at positions 2 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-5,10-dihydrophenazine-2,3-dione typically involves multiple steps. One common method includes the bromination of a phenazine precursor, followed by oxidation and cyclization reactions. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione functional group to hydroxyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, quinones, and hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex phenazine derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: It is used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 6,8-Dibromo-5,10-dihydrophenazine-2,3-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound’s bromine atoms and dione functional group play crucial roles in its reactivity and binding affinity. The extended conjugation in the phenazine core allows for electron delocalization, which is essential for its electronic properties and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenazine: The parent compound, lacking bromine atoms and dione functional groups.
5,10-Dihydrophenazine: Similar structure but without bromine atoms.
2,3-Dione Phenazine Derivatives: Compounds with dione functional groups but different substituents.
Uniqueness
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione is unique due to the presence of bromine atoms at specific positions, which significantly influence its chemical reactivity and biological properties. The combination of bromine atoms and dione functional groups enhances its potential as a versatile intermediate in organic synthesis and its application in various scientific fields.
Eigenschaften
CAS-Nummer |
88552-65-2 |
|---|---|
Molekularformel |
C12H6Br2N2O2 |
Molekulargewicht |
370.00 g/mol |
IUPAC-Name |
6,8-dibromophenazine-2,3-diol |
InChI |
InChI=1S/C12H6Br2N2O2/c13-5-1-6(14)12-9(2-5)15-7-3-10(17)11(18)4-8(7)16-12/h1-4,17-18H |
InChI-Schlüssel |
VHVPAVJDDXPRTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NC3=CC(=C(C=C3N=C21)O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)



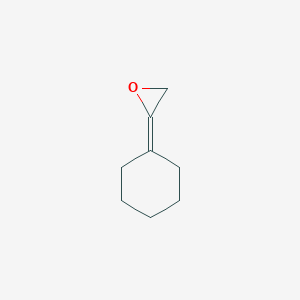
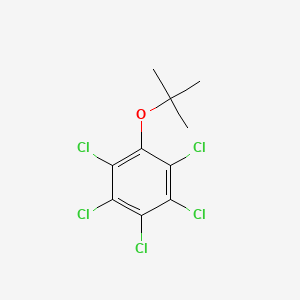
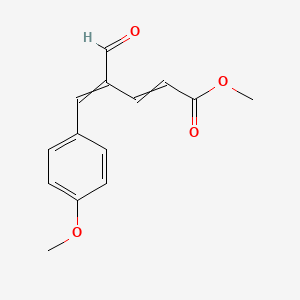
![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)
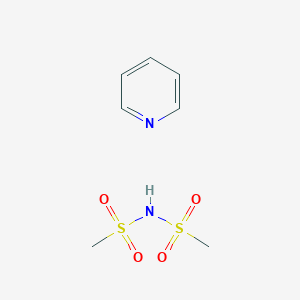
![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)

